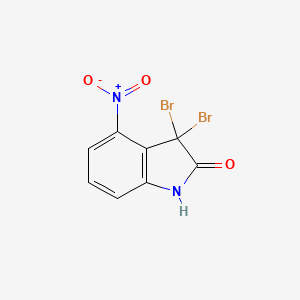

3,3-Dibromo-4-nitro-oxindole

説明

3,3-Dibromo-4-nitro-oxindole is a chemical compound with the molecular formula C8H4Br2N2O3 . It contains a total of 20 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .

Synthesis Analysis

The synthesis of 3,3-Dibromo-4-nitro-oxindole involves various chemical reactions. For instance, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields . The latter was exposed to the Bartoli reaction again using isopropenylmagnesium bromide, to give 7-bromo-4-(bromomethyl)-2-methylindole .Molecular Structure Analysis

The molecular structure of 3,3-Dibromo-4-nitro-oxindole is characterized by several features. It contains a total of 20 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

3,3-Dibromo-4-nitro-oxindole can undergo various chemical reactions. For example, an efficient protocol has been developed for the aqueous-mediated synthesis of 3,3-di(indolyl)oxindole derivatives via the electrophilic substitution reaction of indoles with various isatins using sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) as a recoverable heterogeneous acid catalyst .Physical And Chemical Properties Analysis

3,3-Dibromo-4-nitro-oxindole has a molecular weight of 335.94 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Development of Synthetic Methodologies

Catalytic Enantioselective Synthesis : Efforts have been made to develop catalytic enantioselective syntheses of 3,3-disubstituted oxindoles due to their significant presence in natural products and bioactive compounds. Such syntheses contribute to the diversity-oriented synthesis of chiral oxindoles, demonstrating the importance of the fully substituted C3 stereocenter in biological activity (Cao, Zhou, & Zhou, 2018).

Organocatalytic Asymmetric Synthesis : The organocatalytic approach for synthesizing diverse 3,3'-disubstituted oxindole derivatives showcases the versatility of 3-pyrrolyl-oxindoles as efficient nucleophiles. This strategy also emphasizes the conversion of Michael adducts into functionalized oxindoles, highlighting the methodology's utility in accessing valuable natural product analogues (Cui et al., 2015).

Thiourea-Catalyzed Additions : Demonstrates a novel organocatalytic approach to synthesizing oxindole derivatives and indoline derivatives, emphasizing the creation of stereogenic centers, including quaternary centers, through thiourea-catalyzed asymmetric 1,4-additions. This method's broad scope and high enantioselectivity underscore its potential for synthesizing biologically active molecules (Bui, Syed, & Barbas, 2009).

Applications in Natural Product Synthesis and Bioactive Molecule Development

Formal Synthesis of Natural Products : The catalytic enantioselective dearomatization/rearomatization strategy has been applied to synthesize cyclotryptamine alkaloids, showcasing the method's utility in accessing complex natural products. This approach offers a new avenue for constructing diverse oxindoles with challenging quaternary stereocenters (Yuan et al., 2020).

Diversity-Oriented Synthesis : The tandem radical cyclization of N-arylacrylamides presents a powerful method for synthesizing functionalized 3,3-disubstituted oxindoles, highlighting recent advancements in this area and its applications in natural product synthesis. This review underscores the method's versatility and the importance of 3,3-disubstituted oxindoles in medicinal chemistry (Chen, Yu, & Xiao, 2014).

将来の方向性

特性

IUPAC Name |

3,3-dibromo-4-nitro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O3/c9-8(10)6-4(11-7(8)13)2-1-3-5(6)12(14)15/h1-3H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJAAGICYWWRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(C(=O)N2)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563211 | |

| Record name | 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dibromo-4-nitro-oxindole | |

CAS RN |

113423-47-5 | |

| Record name | 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

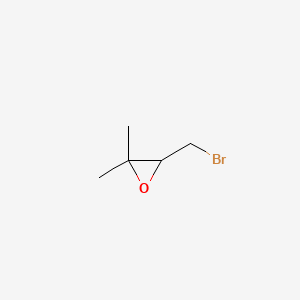

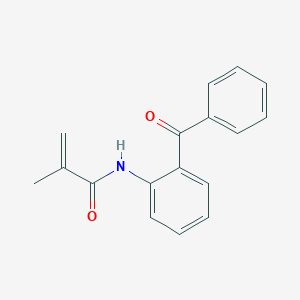

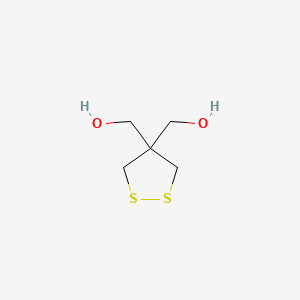

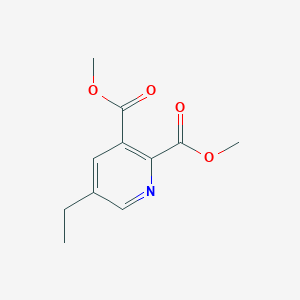

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-](/img/structure/B3045686.png)

![Phenol, 3-[ethyl(3-methylbutyl)amino]-](/img/structure/B3045694.png)

![9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-](/img/structure/B3045696.png)

![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)

![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)